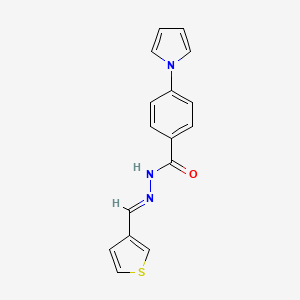
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide, also known as PTB, is a synthetic compound that has been studied in the field of medicinal chemistry. PTB has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is not fully understood, but it has been suggested that 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide may exert its effects through the inhibition of various signaling pathways. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In immune cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been shown to have antimicrobial effects against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide research. One area of interest is the development of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide and to identify its molecular targets. Finally, studies are needed to evaluate the efficacy of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in animal models of disease, with the ultimate goal of developing 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide as a therapeutic agent for human use.
Synthesemethoden
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide can be synthesized through a simple reaction between 4-aminobenzohydrazide and 3-thienylmethanal in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with pyrrole to afford 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in good yield.
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic effects. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
4-pyrrol-1-yl-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(18-17-11-13-7-10-21-12-13)14-3-5-15(6-4-14)19-8-1-2-9-19/h1-12H,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQOULAIYJE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




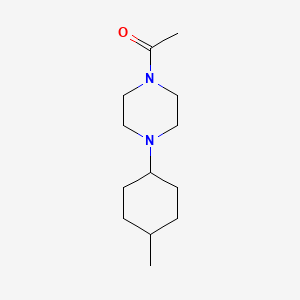
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
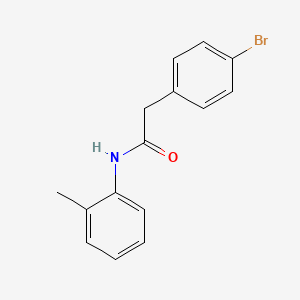
![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)
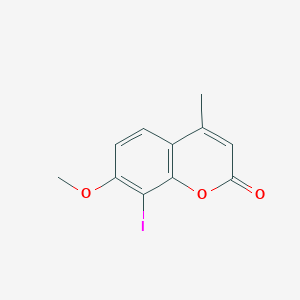

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
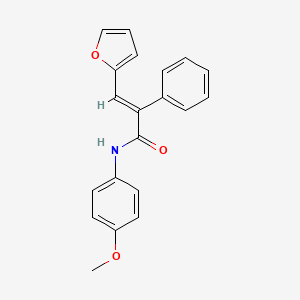
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)